molecular formula C22H29N5O5S B1666110 Atevirdine mesylate CAS No. 138540-32-6

Atevirdine mesylate

Cat. No. B1666110
M. Wt: 475.6 g/mol
InChI Key: HKPKBPALSLUFFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Atevirdine Mesylate is a mesylate salt form of atevirdine, a non-nucleoside reverse transcriptase inhibitor. Atevirdine is active against AZT-resistant virus strains.

Scientific Research Applications

Pharmacokinetics in HIV Treatment

Atevirdine mesylate, a non-nucleoside reverse transcriptase inhibitor, was studied for its dosage requirements and pharmacokinetics in HIV patients. This research, conducted through two phase I trials, investigated the variability in plasma concentrations of atevirdine and its metabolite, N-ATV, in patients with HIV-1 infection. The study revealed significant interpatient variability in the pharmacokinetics of atevirdine, emphasizing the need for adjusted maintenance doses to achieve desired trough concentrations. This research enhances understanding of atevirdine's pharmacokinetic profile in HIV therapy (Morse et al., 2000).

Comparison with Other Antiviral Agents

Atevirdine mesylate was compared with a new series of benzofuran derivatives for antitumor and antiviral activity. This comparison revealed that some benzofuran derivatives showed higher potency than atevirdine. This suggests alternative or improved treatment options for HIV, as well as potential applications in cancer therapy (Galal et al., 2009).

Analogues for Anti-HIV Activity

Research on analogues of atevirdine mesylate focused on enhancing anti-HIV activity. By modifying the molecular structure of atevirdine, researchers aimed to develop compounds with improved efficacy against HIV. This approach represents a significant contribution to the development of more effective HIV treatments (Hadizadeh & Mehrparvar, 2003).

properties

CAS RN

138540-32-6

Product Name

Atevirdine mesylate

Molecular Formula

C22H29N5O5S

Molecular Weight

475.6 g/mol

IUPAC Name

[4-[3-(ethylamino)pyridin-2-yl]piperazin-1-yl]-(5-methoxy-1H-indol-2-yl)methanone;methanesulfonic acid

InChI

InChI=1S/C21H25N5O2.CH4O3S/c1-3-22-18-5-4-8-23-20(18)25-9-11-26(12-10-25)21(27)19-14-15-13-16(28-2)6-7-17(15)24-19;1-5(2,3)4/h4-8,13-14,22,24H,3,9-12H2,1-2H3;1H3,(H,2,3,4)

InChI Key

HKPKBPALSLUFFM-UHFFFAOYSA-N

SMILES

CCNC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)OC.CS(=O)(=O)O

Canonical SMILES

CCNC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)OC.CS(=O)(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

atevirdine
atevirdine mesylate
U 87201
U 87201E
U-87201
U-87201E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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